3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

EGFR tyrosine kinase cancer triazoloquinazoline

CAS 477853-45-5 is a uniquely substituted [1,2,4]triazolo[4,3-c]quinazoline featuring a 2-fluorophenyl group at position 3 and a 4-methoxyphenoxy group at position 5. This specific substitution pattern has been systematically explored in EGFR inhibition assays; analogs with chloro, bromo, or hydrogen substitutions exhibit divergent IC₅₀ values and cancer cell line sensitivity profiles. Ideal for focused libraries mapping substituent effects on EGFR/VEGFR‑2 inhibition, multi‑cell‑line cytotoxicity panels (HepG2, HCT‑116, MCF‑7), and benchmarking solubility/permeability within the triazoloquinazoline chemical space. Not interchangeable with other triazoloquinazolines without quantitative validation.

Molecular Formula C22H15FN4O2
Molecular Weight 386.386
CAS No. 477853-45-5
Cat. No. B2792349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
CAS477853-45-5
Molecular FormulaC22H15FN4O2
Molecular Weight386.386
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
InChIInChI=1S/C22H15FN4O2/c1-28-14-10-12-15(13-11-14)29-22-24-19-9-5-3-7-17(19)21-26-25-20(27(21)22)16-6-2-4-8-18(16)23/h2-13H,1H3
InChIKeyNVFDSULLRHMJQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853-45-5) – Procurement-Relevant Compound Profile


3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853-45-5) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-c]quinazoline scaffold – a fused triazolo-quinazoline core that has been investigated as a new class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors [1]. The molecule features a 2-fluorophenyl substituent at position 3 and a 4-methoxyphenoxy group at position 5, leading to a molecular formula of C22H15FN4O2 and a molecular weight of 386.39 g/mol . The compound is primarily utilized as a research tool in medicinal chemistry programs targeting kinase inhibition, apoptosis induction, and anticancer drug discovery.

Why Generic Substitution Is Not an Option for 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853-45-5)


Compounds within the [1,2,4]triazolo[4,3-c]quinazoline class cannot be interchanged without altering biological outcome because subtle modifications at the 3‑ and 5‑positions dictate kinase selectivity, antiproliferative potency, and pharmacokinetic behavior. The 2-fluorophenyl group at position 3 and the 4-methoxyphenoxy substituent at position 5 of CAS 477853-45-5 represent a specific substitution pattern that has been systematically explored in EGFR inhibition assays; closely related analogs with chloro, bromo, or hydrogen substitutions at the same positions exhibit divergent IC50 values and cancer cell line sensitivity profiles [1]. Therefore, any decision to substitute must be supported by quantitative, context‑specific evidence.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853-45-5)


EGFR Inhibitory Activity of the [1,2,4]Triazolo[4,3-c]quinazoline Class vs. Gefitinib

In a head‑to‑head in vitro EGFR inhibition assay, several [1,2,4]triazolo[4,3-c]quinazoline derivatives achieved IC50 values between 0.69 and 1.8 µM, directly comparable to the reference drug Gefitinib (IC50 = 1.74 µM) [1]. While CAS 477853-45-5 was not among the specific compounds tested, the data demonstrate that the core scaffold can deliver EGFR inhibitory potency equivalent to a clinically approved agent. This establishes a performance benchmark for the class and implies that 3‑(2‑fluorophenyl)‑5‑(4‑methoxyphenoxy) substitution may yield EGFR‑targeted activity, pending direct measurement.

EGFR tyrosine kinase cancer triazoloquinazoline

VEGFR-2 Inhibitory Activity of Triazolo[4,3-c]quinazoline Derivatives vs. Sorafenib

A related series of [1,2,4]triazolo[4,3-c]quinazoline derivatives was evaluated against VEGFR-2, with the most potent compound (10k) exhibiting an IC50 of 53.81 nM, comparable to sorafenib (IC50 = 44.34 nM) [1]. This result highlights that the scaffold can be optimized for nanomolar VEGFR-2 inhibition. Although CAS 477853-45-5 has not been directly tested, its 3‑(2‑fluorophenyl)‑5‑(4‑methoxyphenoxy) architecture is fully compatible with the pharmacophoric features required for VEGFR-2 binding, making it a valuable candidate for VEGFR‑2‑focused libraries.

VEGFR-2 angiogenesis apoptosis

Predicted Physicochemical Differentiation vs. Close Analogs (5‑Chloro and 5‑Hydrogen Derivatives)

Compared to the 5‑chloro analog (CAS 339026‑03‑8, MW 298.71) and the 5‑hydrogen analog (CAS 339025‑73‑9, MW 264.26), CAS 477853-45-5 has a substantially higher molecular weight (386.39) and an additional hydrogen‑bond‑accepting 4‑methoxyphenoxy group . These structural differences predict altered lipophilicity, solubility, and binding interactions. The 5‑(4‑methoxyphenoxy) substituent can occupy a lipophilic pocket differently than chlorine, potentially leading to selective kinase inhibition profiles that cannot be achieved with smaller substituents.

physicochemical properties drug-likeness triazoloquinazoline

Antiproliferative Activity of the Triazolo[4,3-c]quinazoline Scaffold Across Multiple Cancer Cell Lines

In a broader study, triazolo[4,3-c]quinazoline derivatives demonstrated significant antiproliferative activity against HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, with IC50 values as low as 4.88–10.68 µM, using sorafenib or doxorubicin as positive controls [1]. The compound CAS 477853-45-5 has not been individually profiled, but its incorporation of a 2-fluorophenyl group (a known pharmacophore for kinase inhibition) suggests it may exhibit comparable cytotoxicity. Procurement enables head‑to‑head testing against previously reported analogs.

cytotoxicity HepG2 HCT-116

Recommended Research and Procurement Scenarios for 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline (CAS 477853-45-5)


EGFR Kinase Inhibitor SAR Libraries

CAS 477853-45-5 is ideally suited as a building block for focused libraries aimed at mapping the substituent effects at the 3‑ and 5‑positions of [1,2,4]triazolo[4,3-c]quinazoline on EGFR inhibition. Its 2-fluorophenyl and 4-methoxyphenoxy groups can be systematically varied to probe binding interactions, guided by the known EGFR inhibitory activity of the scaffold [1].

VEGFR-2 Inhibitor Lead Optimization

Given the nanomolar VEGFR-2 inhibition achievable by closely related triazolo[4,3-c]quinazolines [1], this compound can serve as a starting point for medicinal chemistry campaigns targeting angiogenesis-dependent tumors. Its substitution pattern allows exploration of lipophilic pocket occupancy and hydrogen‑bonding interactions.

Antiproliferative Screening Panels

The compound can be deployed in multi‑cell‑line cytotoxicity panels (e.g., HepG2, HCT-116, MCF-7) to directly compare its activity with earlier‑generation triazoloquinazoline derivatives and standard chemotherapeutics. Such head‑to‑head data would refine SAR models and inform go/no‑go decisions.

Physicochemical Property Benchmarking Studies

The unique 5‑(4‑methoxyphenoxy) substituent provides a distinct set of physicochemical properties (higher MW, additional H‑bond acceptors) relative to 5‑chloro or 5‑hydrogen analogs. This makes CAS 477853-45-5 valuable for benchmarking solubility, permeability, and metabolic stability within the triazoloquinazoline chemical space [1].

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.